5,6,7,4'-Tetramethoxyflavanone 5,6,7,4'-Tetramethoxyflavanone 2,3-dihydro-2-(4-methoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one is a methoxyflavanone that is flavanone substituted by methoxy groups at positions 5, 6, 7 and 4'. It has a role as a plant metabolite. It derives from a flavanone.
Brand Name: Vulcanchem
CAS No.: 2569-77-9
VCID: VC21327467
InChI: InChI=1S/C19H20O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-8,10,14H,9H2,1-4H3
SMILES: COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC
Molecular Formula: C19H20O6
Molecular Weight: 344.4 g/mol

5,6,7,4'-Tetramethoxyflavanone

CAS No.: 2569-77-9

Cat. No.: VC21327467

Molecular Formula: C19H20O6

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,4'-Tetramethoxyflavanone - 2569-77-9

CAS No. 2569-77-9
Molecular Formula C19H20O6
Molecular Weight 344.4 g/mol
IUPAC Name 5,6,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C19H20O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-8,10,14H,9H2,1-4H3
Standard InChI Key AENXIAWIJGWYCP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC
Canonical SMILES COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC

Chemical Identity and Structure

5,6,7,4'-Tetramethoxyflavanone is identified by several key chemical parameters that define its molecular identity. The compound is formally known by its IUPAC name 5,6,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one . It possesses a molecular formula of C19H20O6 and a molecular weight of 344.4 g/mol as computed by PubChem . The structure features a flavanone backbone with methoxy groups strategically positioned at the 5, 6, 7, and 4' positions, creating its distinctive chemical signature. In the PubChem database, this compound is assigned the CID 242486 .

Several alternative names and identifiers are associated with this compound:

Identifier TypeValue
CAS Registry Number2569-77-9
Synonyms5,6,7-trimethoxy-2-(4-methoxyphenyl)chroman-4-one; 4',5,6,7-Tetramethoxyflavanone
NSC CodeNSC-51170
InChIKeyAENXIAWIJGWYCP-UHFFFAOYSA-N

The compound exhibits a characteristic flavanone structure consisting of a 2,3-dihydrochromen-4-one core with additional methoxy substitutions. The flavanone scaffold contains a saturated C-ring, which distinguishes it from related flavones that contain an unsaturated C-ring .

Structural Characteristics

The chemical structure of 5,6,7,4'-Tetramethoxyflavanone can be described as having three main components:

  • A chromanone core (the A and C rings) with methoxy substitutions at positions 5, 6, and 7

  • A phenyl B-ring attached at position 2 of the chromanone system

  • A methoxy substitution at position 4' of the B-ring

This structural arrangement gives the compound its characteristic properties and potential biological activities. The presence of four methoxy groups significantly affects its lipophilicity, membrane permeability, and potential interactions with biological targets.

Physical and Chemical Properties

Based on its chemical structure, 5,6,7,4'-Tetramethoxyflavanone possesses several notable physical and chemical properties. As a methoxyflavanone, it is characterized as "2,3-dihydro-2-(4-methoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one" and described as a "flavanone substituted by methoxy groups at positions 5, 6, 7 and 4'" . The compound functions as a plant metabolite, indicating its natural occurrence in plant systems.

The multiple methoxy groups in the structure influence several key physical properties:

PropertyCharacteristicInfluence Factor
SolubilityModerately lipophilicPresence of four methoxy groups
PolarityReduced compared to hydroxylated flavanonesMethoxylation replacing hydroxyl groups
StabilityEnhanced metabolic stabilityMethoxy groups protecting potential sites of metabolism
ColorTypically pale yellow to colorlessCharacteristic of flavanones with this substitution pattern

The methoxy groups at positions 5, 6, and 7 on the A-ring and position 4' on the B-ring significantly influence the compound's chemical reactivity and potential biological activities. Methoxylation generally enhances lipophilicity and cell membrane permeability compared to hydroxylated counterparts, potentially affecting bioavailability and pharmacokinetic properties.

Biochemical Role and Function

Natural Occurrence

5,6,7,4'-Tetramethoxyflavanone is described as having "a role as a plant metabolite" . This classification suggests its natural occurrence in plant systems, possibly as a secondary metabolite. Flavanones, including methoxylated derivatives, are commonly found in citrus fruits and various plants, where they serve diverse ecological functions.

Structural Relationships

Comparison with Related Methoxylated Compounds

5,6,7,4'-Tetramethoxyflavanone belongs to the broader family of methoxylated flavonoids. Understanding its relationship to similar compounds provides context for its potential properties and functions.

CompoundCore StructureKey Difference from 5,6,7,4'-Tetramethoxyflavanone
5,6,7,4'-TetramethoxyflavoneFlavoneContains a C2-C3 double bond in the C-ring
5-Hydroxy-3′,4′,6,7-tetramethoxyflavoneFlavoneContains a hydroxyl instead of methoxy at position 5 and different methoxylation pattern
3'-Benzyloxy-5,6,7,4'-tetramethoxyflavoneFlavoneContains additional benzyloxy group at 3' position
5,6,7-trimethoxyflavonesFlavoneLacks methoxy group at position 4'

The critical structural difference between flavanones like 5,6,7,4'-Tetramethoxyflavanone and flavones like 5,6,7,4'-Tetramethoxyflavone is the absence of a double bond between C2 and C3 in the flavanone structure. This difference significantly affects the compound's planarity, conformation, and consequently, its biological activities and interactions with target proteins .

Structure-Activity Relationships

The specific arrangement of methoxy groups in 5,6,7,4'-Tetramethoxyflavanone likely contributes to unique structure-activity relationships:

  • The methoxy groups at positions 5, 6, and 7 on the A-ring create a trimethoxy pattern that may influence interactions with specific biological targets

  • The 4'-methoxy substitution on the B-ring potentially affects binding to proteins and receptors

  • The saturated C-ring provides conformational flexibility different from flavones

These structural features collectively influence the compound's potential biological activities, although specific research on this compound's structure-activity relationships appears limited in the available literature.

Research Status and Applications

The available search results suggest limited specific research focused directly on 5,6,7,4'-Tetramethoxyflavanone. This represents a notable gap in the scientific literature, especially when compared to the more extensively studied related compounds such as tetramethoxyflavones.

Current Research Limitations

Several factors may contribute to the limited research specifically on 5,6,7,4'-Tetramethoxyflavanone:

  • Potential limited natural abundance compared to other flavanones

  • Challenges in isolation or synthesis

  • Research focus on more abundant or bioactive flavonoid derivatives

  • Possibly overshadowed by studies on related tetramethoxyflavones

By contrast, related compounds like 5,6,7,4'-tetramethoxyflavone have received more research attention, with studies examining their effects against cancer cells and other biological activities . The proteomics-based network pharmacology study of 5,6,7,4'-tetramethoxyflavone against HeLa cancer cells, for instance, revealed effects on multiple signaling pathways and identified key protein targets .

Analytical Methods and Identification

The identification and characterization of 5,6,7,4'-Tetramethoxyflavanone typically involve various analytical techniques. While the search results don't provide specific analytical data, standard methods for flavonoid analysis would likely apply.

Common analytical approaches for methoxylated flavanones include:

Analytical TechniqueApplication to 5,6,7,4'-Tetramethoxyflavanone
HPLC-UVSeparation and quantification based on its chromophore
LC-MS/MSStructural confirmation and precise mass determination
NMR SpectroscopyElucidation of exact structure and confirmation of methoxy positions
IR SpectroscopyIdentification of functional groups and confirmation of flavanone structure
X-ray CrystallographyDetermination of three-dimensional structure and crystal packing

The compound's InChI string (InChI=1S/C19H20O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-8,10,14H,9H2,1-4H3) provides a standardized digital representation of its chemical structure, facilitating database searches and identification .

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